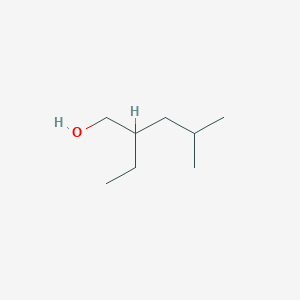

2-Ethyl-4-methylpentan-1-ol

描述

Structure

2D Structure

属性

IUPAC Name |

2-ethyl-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-8(6-9)5-7(2)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHSJPKDWOFACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861723 | |

| Record name | 1-pentanol, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-67-2 | |

| Record name | 2-Ethyl-4-methylpentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-methylpentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, 2-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-pentanol, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-4-METHYLPENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80V2E9GXUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-4-methyl-1-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 4 Methylpentan 1 Ol

Development of Regioselective and Stereoselective Synthesis Routes for 2-Ethyl-4-methylpentan-1-ol

The synthesis of specifically branched alcohols like this compound requires careful control of regioselectivity to ensure the correct placement of the alkyl groups.

The C2 carbon of this compound is a stereocenter, meaning the molecule exists as two enantiomers, (R)- and (S)-2-ethyl-4-methylpentan-1-ol. The synthesis of enantiomerically enriched forms of such chiral primary alcohols is a significant area of research, though specific methods for this particular compound are not widely documented. General strategies applicable to this target include:

Asymmetric Reduction: The catalytic asymmetric reduction of a corresponding prochiral aldehyde, 2-ethyl-4-methylpentanal, is a primary strategy. This can be achieved using chiral reducing agents or, more commonly, a catalyst system composed of a metal (like Ruthenium or Rhodium) and a chiral ligand. acs.org

Dynamic Kinetic Resolution: In processes like the asymmetric Guerbet reaction, a racemic secondary alcohol can be coupled with a primary alcohol to generate a new chiral alcohol with high enantiomeric excess. liverpool.ac.uk This involves a "borrowing hydrogen" or hydrogen autotransfer process catalyzed by chiral ruthenium complexes. liverpool.ac.uk While not a direct synthesis of this compound, this methodology represents a state-of-the-art approach for creating chiral alcohols. liverpool.ac.ukchinesechemsoc.org

Chiral Pool Synthesis: Starting from a readily available enantiopure precursor from the chiral pool could also be a viable, albeit potentially lengthy, route.

Industrial-scale synthesis of branched alcohols often relies on robust catalytic processes that assemble smaller molecules. Two plausible catalytic routes for the synthesis of this compound are the Guerbet reaction and the aldol (B89426) condensation pathway.

The Guerbet Reaction: This reaction is a base-catalyzed self-condensation of a primary alcohol at high temperatures to produce a β-alkylated dimer alcohol. wikipedia.org A crossed Guerbet reaction, using a mixture of two different primary alcohols, could theoretically produce this compound. The reaction proceeds through a sequence of catalytic dehydrogenation to aldehydes, aldol condensation, dehydration, and subsequent hydrogenation. wikipedia.orgrsc.orggoogle.com The catalytic system typically involves a combination of a base (e.g., alkali metal hydroxide) and a hydrogenation/dehydrogenation catalyst (e.g., Raney Nickel, palladium, or iridium complexes). wikipedia.orggoogle.com

Aldol Condensation Route: A crossed or mixed aldol condensation between two different aldehydes can be used to construct the carbon skeleton. byjus.comlibretexts.org For this compound, this would involve the base-catalyzed reaction of butanal and isovaleraldehyde (B47997) (3-methylbutanal). The resulting α,β-unsaturated aldehyde, 2-ethyl-4-methylpent-2-enal, would then be subjected to catalytic hydrogenation to reduce both the alkene and aldehyde functionalities to yield the final saturated alcohol. libretexts.orgopenstax.org This approach is analogous to the commercial production of 2-ethylhexanol from butanal. google.com

The specific precursors for the synthesis of this compound are determined by the chosen synthetic pathway.

Table 2: Potential Synthetic Pathways and Precursors

| Synthetic Route | Precursor 1 | Precursor 2 | Key Intermediate |

|---|---|---|---|

| Crossed Aldol Condensation | Butanal | Isovaleraldehyde | 2-Ethyl-4-methylpent-2-enal |

| Crossed Guerbet Reaction | 1-Butanol (B46404) | Isoamyl alcohol (3-Methyl-1-butanol) | (Mixed Aldehydes) |

In the crossed aldol condensation , butanal would likely act as the enolate donor and isovaleraldehyde as the electrophilic acceptor, though the reverse is possible, leading to potential product mixtures. masterorganicchemistry.comlibretexts.org The success of a crossed aldol reaction often depends on one aldehyde lacking α-hydrogens or having significantly different reactivity, which is not the case here, making control of the reaction challenging. libretexts.org

In the Guerbet reaction , a mixture of 1-butanol and isoamyl alcohol would undergo a complex series of reactions, including self-condensation of each alcohol and the desired cross-condensation, which can lead to a mixture of products. wikipedia.org

Mechanistic Studies of Reactions Involving the Hydroxyl Functional Group of this compound

The primary alcohol (-CH₂OH) group is the site of most of the characteristic reactions of this compound. nih.govhmdb.ca

Dehydration (Elimination): In the presence of strong, non-nucleophilic acids like sulfuric or phosphoric acid and heat, the alcohol undergoes dehydration to form alkenes. libretexts.org For a primary alcohol like this compound, the reaction proceeds via an E2 mechanism to avoid the formation of a highly unstable primary carbocation. libretexts.orgchemistrysteps.comlibretexts.org The mechanism involves protonation of the hydroxyl group to form a good leaving group (H₂O), followed by a concerted step where a base (like HSO₄⁻ or another alcohol molecule) removes a proton from the β-carbon, leading to the formation of a double bond as the water molecule departs. chemistrysteps.comlibretexts.org This can lead to a mixture of isomeric octenes.

Esterification: The reaction with a carboxylic acid in the presence of an acid catalyst (Fischer-Speier esterification) yields an ester and water. wikipedia.org The mechanism involves protonation of the carboxylic acid's carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack from the alcohol's oxygen atom. byjus.comchemistrysteps.com After proton transfers and the elimination of a water molecule, the final ester product is formed. chemistrysteps.commasterorganicchemistry.com The reaction is reversible and can be driven to completion by removing water. organic-chemistry.org

Oxidation: As a primary alcohol, this compound can be oxidized. savemyexams.comwikipedia.org With mild oxidizing agents and conditions that allow for the removal of the product as it forms (distillation), partial oxidation yields the corresponding aldehyde, 2-ethyl-4-methylpentanal. chemguide.co.uk Using stronger oxidizing agents (like excess acidified potassium dichromate or potassium permanganate) and more vigorous conditions (heating under reflux) leads to complete oxidation to the carboxylic acid, 2-ethyl-4-methylpentanoic acid. savemyexams.comchemguide.co.uk

Derivatization and Functionalization Strategies for this compound

The hydroxyl group allows for straightforward conversion into a range of other functional groups, making it a useful starting material for further synthesis.

Table 3: Key Derivatives of this compound

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |

|---|---|---|---|

| Esterification | Carboxylic Acid (e.g., Acetic Acid), H⁺ | Ester | 2-Ethyl-4-methylpentyl acetate |

| Oxidation (Partial) | PCC, DMP, or TEMPO/NaOCl | Aldehyde | 2-Ethyl-4-methylpentanal |

| Oxidation (Full) | excess KMnO₄ or K₂Cr₂O₇, H⁺, heat | Carboxylic Acid | 2-Ethyl-4-methylpentanoic acid |

| Dehydration | conc. H₂SO₄, heat | Alkene | 2-Ethyl-4-methylpent-1-ene (and isomers) |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | 1-Chloro-2-ethyl-4-methylpentane |

These derivatization strategies transform the simple alcohol into more complex molecules. For instance, its esters are potential fragrance and flavor compounds, while the corresponding aldehyde and carboxylic acid are intermediates for more advanced organic synthesis.

This compound as a Versatile Synthetic Building Block in Organic Synthesis

This compound serves as a C8 building block, providing a branched, aliphatic structure. Its utility in organic synthesis stems from its ability to introduce a specific lipophilic backbone into a target molecule. The primary alcohol offers a reliable handle for a variety of chemical transformations, allowing it to be incorporated into larger structures such as plasticizers, lubricants, and surfactants, similar to its well-known isomer, 2-ethylhexanol. The chirality at the C2 position also offers potential for its use in the synthesis of stereochemically complex natural products or pharmaceuticals, provided an enantiomerically pure form can be obtained.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 4 Methylpentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis of 2-Ethyl-4-methylpentan-1-ol

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of protons and carbons. For this compound, a combination of one-dimensional and two-dimensional NMR techniques enables a complete assignment of its structure. Spectra for this compound are typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃). chemicalbook.comguidechem.com

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals reflects the number of protons in each environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing crucial connectivity information.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Corresponding Protons |

| a | ~3.5 | Doublet | 2H | -CH ₂OH (H1) |

| b | ~1.7 | Multiplet | 1H | -CH (CH₃)₂ (H4) |

| c | ~1.5 | Multiplet | 1H | -CH (CH₂OH)CH₂- (H2) |

| d | ~1.4 | Multiplet | 2H | -CH₂CH ₂CH₃ (H6) |

| e | ~1.2 | Multiplet | 2H | -CHCH ₂CH- (H3) |

| f | ~0.9 | Triplet | 3H | -CH₂CH ₃ (H7) |

| g | ~0.9 | Doublet | 6H | -CH(CH ₃)₂ (H5) |

| h | Variable | Broad Singlet | 1H | -OH |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound possesses eight carbon atoms, all in unique chemical environments, and is thus expected to show eight distinct signals in its proton-decoupled ¹³C NMR spectrum. The chemical shifts are indicative of the carbon type (e.g., primary, secondary, tertiary) and proximity to the electronegative oxygen atom.

The carbon of the primary alcohol group (-CH₂OH) is the most deshielded among the sp³ carbons due to the oxygen's influence, appearing furthest downfield. The carbons of the methyl groups are typically found in the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Atom |

| 1 | ~65-68 | -C H₂OH (C1) |

| 2 | ~45-48 | -C H(CH₂OH)CH₂- (C2) |

| 3 | ~40-43 | -CHC H₂CH- (C3) |

| 4 | ~28-31 | -C H(CH₃)₂ (C4) |

| 5 | ~24-26 | -CH₂C H₂CH₃ (C6) |

| 6 | ~22-24 | -CH(C H₃)₂ (C5, C5') |

| 7 | ~11-14 | -CH₂C H₃ (C7) |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H1 and H2, H2 and H3/H6/H7, H3 and H4, and H4 and H5. This confirms the connectivity along the carbon backbone and the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H1 to C1, H5 to C5, etc.), allowing for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For example, the protons of the -CH₂OH group (H1) would show a correlation to the methine carbon C2, and the methyl protons of the ethyl group (H7) would show correlations to C2 and C6. These long-range correlations are instrumental in piecing together the entire molecular puzzle and confirming the positions of the ethyl and isobutyl fragments relative to the primary alcohol.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Under Electron Ionization (EI) conditions, this compound undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion (M⁺) peak at m/z 130 is often weak or absent for primary alcohols. whitman.edulibretexts.org The fragmentation is dominated by several key pathways:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to a peak at m/z 112 ([M-18]⁺). whitman.edusavemyexams.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is highly favorable. For a primary alcohol, this results in the loss of an alkyl radical to form the stable, resonance-stabilized [CH₂OH]⁺ ion at m/z 31. whitman.edupearson.com

Cleavage of C-C Bonds in the Chain: The molecule can fragment at various points along the carbon chain. A prominent peak is often observed at m/z 57, which corresponds to the loss of a C₅H₁₁O radical, leaving a stable tertiary butyl cation, [C(CH₃)₃]⁺, or an isobaric C₄H₉⁺ fragment. The loss of the ethyl group (C₂H₅, 29 Da) would result in a fragment at m/z 101, while the loss of the isobutyl group (C₄H₉, 57 Da) would lead to a fragment at m/z 73.

Table 3: Major Predicted EI-MS Fragments for this compound

| m/z | Ion Formula | Fragmentation Origin |

| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) |

| 112 | [C₈H₁₆]⁺ | [M - H₂O]⁺ |

| 83 | [C₆H₁₁]⁺ | Loss of -CH₂OH and C₂H₅ |

| 73 | [C₄H₉O]⁺ | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 57 | [C₄H₉]⁺ | [M - C₄H₉O]⁺ (Base Peak) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 31 | [CH₃O]⁺ | [CH₂OH]⁺ (Alpha-cleavage) |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high precision, typically to four or more decimal places. This accuracy allows for the determination of a unique elemental formula for the ion.

For this compound, the theoretical exact mass of the molecular ion [M]⁺ is 130.135765 Da. nih.govwhitman.edu An HRMS measurement confirming this value would unequivocally establish the elemental composition as C₈H₁₈O. This capability is crucial for distinguishing it from isomers or other compounds that might have the same nominal mass (130 Da) but different elemental formulas.

Vibrational Spectroscopy for Molecular Fingerprinting of this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes. This compound, being a primary alcohol, exhibits characteristic IR absorption bands that confirm the presence of its hydroxyl (-OH) and alkyl (C-H, C-C) groups. hmdb.canih.gov

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. docbrown.info In a condensed phase, such as a liquid film, intermolecular hydrogen bonding causes this band to be broad and appear in the range of 3200-3550 cm⁻¹. spcmc.ac.in For this compound, this broad absorption is a key indicator of its alcoholic nature. docbrown.infospectroscopyonline.com In the gas phase or in a very dilute solution in a non-polar solvent, where hydrogen bonding is minimized, a sharper "free" hydroxyl band is observed between 3584 and 3700 cm⁻¹. spcmc.ac.in

The C-O stretching vibration in primary alcohols like this compound gives rise to a strong absorption band typically found between 1000 and 1075 cm⁻¹. docbrown.infospectroscopyonline.com The spectrum also displays C-H stretching vibrations from the ethyl and isobutyl groups in the 2850-3010 cm⁻¹ region. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of bending vibrations (O-H, C-H) and C-C stretching vibrations that are unique to the molecule. docbrown.infonih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed for this compound |

| O-H Stretch (Hydrogen Bonded) | 3200 - 3550 (broad) | Yes |

| C-H Stretch (Alkyl) | 2850 - 3000 | Yes |

| O-H Bend (In-plane) | 1330 - 1420 | Yes |

| C-O Stretch (Primary Alcohol) | 1000 - 1075 | Yes |

This table is generated based on typical values for primary alcohols and available spectral data for similar compounds.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational energy levels of the molecule. A key difference from IR is the selection rule: a vibrational mode is Raman-active if it causes a change in the molecule's polarizability. libretexts.org

For this compound, the Raman spectrum provides detailed information about its carbon backbone and other non-polar bonds. The C-H stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are prominent in the 2800-3000 cm⁻¹ region. physicsopenlab.org The C-C bond stretching and skeletal vibrations, which are often weak in the IR spectrum, are typically strong in the Raman spectrum, appearing in the 800-1200 cm⁻¹ range. The C-O stretching mode is also observable, generally around 1000 cm⁻¹. physicsopenlab.org While the O-H stretching band is present in Raman spectra of alcohols, it is generally weaker and less broad compared to the corresponding IR band. physicsopenlab.orgresearchgate.net

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |

| O-H Stretch | ~3400 |

| C-H Stretch (Symmetric & Asymmetric) | 2800 - 3000 |

| CH₂/CH₃ Bending | ~1450 |

| C-C Stretch | 800 - 1200 |

| C-O Stretch | ~1000 |

This table is based on general Raman spectral data for primary alcohols and related structures. physicsopenlab.orgchemicalbook.comguidechem.com

Chromatographic Techniques for Separation, Isolation, and Quantitative Analysis of this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds that can be vaporized without decomposition. For this compound, a typical GC method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. oiv.int The column's inner surface is coated with a stationary phase, a microscopic layer of liquid or polymer.

The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property used for identification. For this compound, non-polar or semi-polar columns, such as those with a polyethylene (B3416737) glycol (e.g., CP-WAX 57CB) or a polysiloxane-based stationary phase, are commonly employed. scielo.org.za The oven temperature is programmed to start at a lower temperature and gradually increase, which allows for the efficient separation of compounds with different boiling points. oiv.intscielo.org.za A flame ionization detector (FID) is often used for quantification due to its high sensitivity to hydrocarbons. oiv.int The Kovats retention index, a relative measure of retention time, has been reported for this compound on semi-standard non-polar columns with values around 948 and 962. nih.gov

Table 3: Example Gas Chromatography (GC) Method Parameters for the Analysis of Alcohols including this compound

| Parameter | Setting |

| Column | CP-WAX 57CB (25 m x 0.32 mm ID, 0.2 µm film) |

| Carrier Gas | Helium |

| Flow Rate | 1.8 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 38°C (6 min), then 3°C/min to 102°C, then 7°C/min to 200°C (3 min), then 6°C/min to 210°C (1 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C |

This table is based on a published method for analyzing volatile compounds in wine, which includes 3-ethyl-4-methylpentan-1-ol (B15328544), a structurally similar compound. scielo.org.za

Hyphenated Techniques: GC-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

The coupling of gas chromatography with mass spectrometry (GC-MS) creates a powerful analytical tool that combines the separation capabilities of GC with the identification power of MS. As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with electrons, typically at 70 electron volts (eV), causing them to ionize and fragment. scielo.org.za

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M⁺), if present, corresponds to the molecular weight of the compound (130.23 g/mol for this compound). nih.gov The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries like those from NIST. nih.govnist.gov For this compound, common fragments would arise from the loss of water (M-18), an ethyl group (M-29), and other characteristic cleavages of the branched alkyl chain. nih.gov The most abundant peak (base peak) in its electron ionization mass spectrum is often observed at m/z 57, with another significant peak at m/z 43. nih.govnih.gov

Table 4: Predicted GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Putative Fragment Ion |

| 43 | High | [C₃H₇]⁺ |

| 57 | Highest (Base Peak) | [C₄H₉]⁺ |

| 70 | Moderate | [C₅H₁₀]⁺ |

| 83 | Moderate | [C₆H₁₁]⁺ |

| 101 | Low | [M-C₂H₅]⁺ |

| 112 | Low | [M-H₂O]⁺ |

| 130 | Very Low | [M]⁺ (Molecular Ion) |

This table is based on predicted and experimental data from mass spectrometry databases. hmdb.canih.govnih.gov

Solid-Phase Microextraction (SPME) Coupled with GC-MS for Volatile Compound Profiling

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for isolating volatile and semi-volatile organic compounds from a sample matrix. It utilizes a fused-silica fiber coated with a sorbent material. When the fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, analytes partition from the sample matrix onto the fiber coating.

For the analysis of this compound in complex matrices such as biological fluids or beverages, headspace SPME (HS-SPME) is often the method of choice. scielo.org.zaebi.ac.uk This approach minimizes interference from non-volatile matrix components. After an equilibrium or pre-equilibrium extraction period, the fiber is withdrawn and inserted directly into the hot injector of a GC-MS system. The high temperature of the injector desorbs the trapped analytes from the fiber onto the GC column for separation and analysis. The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is critical and depends on the polarity and volatility of the target analytes. This technique has been successfully used to identify 2-Ethyl-4-methyl-1-pentanol in human urine and to profile volatile compounds in wine. scielo.org.zaebi.ac.uk

Biological Activity and Chemical Ecology of 2 Ethyl 4 Methylpentan 1 Ol

Investigation of Biological Roles and Mechanistic Actions of 2-Ethyl-4-methylpentan-1-ol

The branched-chain primary alcohol, this compound, has been identified in various biological contexts, playing roles in plant-pathogen interactions and as a potential semiochemical in insect communication. Its unique chemical structure dictates its biological activity and ecological significance.

This compound has been identified as a volatile organic compound (VOC) with diagnostic potential in identifying sugarcane diseases. Specifically, it is recognized as a chemical marker for Ratoon Stunting Disease (RSD), which is caused by the bacterium Leifsonia xyli subsp. xyli. chemicalbook.comresearchgate.net This disease is a significant threat to sugarcane crops worldwide, causing substantial yield losses. mdpi.com The bacterium colonizes the xylem of the sugarcane, leading to stunted growth. mdpi.complos.org

The diagnostic application of this compound is based on its detection as a volatile signal emanating from infected plants. The presence of this specific alcohol in the volatile profile of a sugarcane plant can indicate an infection with Leifsonia xyli subsp. xyli. While the precise biochemical pathway leading to the production of this compound in infected sugarcane is not fully elucidated, it is understood that the metabolic processes of the plant are altered in response to the pathogen. These alterations result in the emission of a unique blend of VOCs, with this compound being a key indicator. The analysis of plant volatiles is a non-invasive method for disease diagnosis, and the identification of specific biomarkers like this compound is crucial for the early detection and management of crop diseases. plos.org

Table 1: this compound in Plant-Pathogen Interaction

| Biological Role | Associated Organism | Disease | Application |

| Volatile Biomarker | Sugarcane (Saccharum officinarum) | Ratoon Stunting Disease (RSD) | Disease Diagnosis |

While direct pheromonal activity of this compound has not been extensively documented, the study of its structural isomers provides strong evidence for its potential role as a semiochemical in insect communication. For instance, the compound 3-Ethyl-4-methylpentan-1-ol (B15328544), a structural isomer, has been identified as a critical component of the queen sex pheromone of the slave-making ant, Polyergus rufescens. researchgate.net In this species, the mandibular glands of the queen produce a blend of chemicals that attract males for mating, and 3-Ethyl-4-methylpentan-1-ol is a key synergistic component of this blend. researchgate.net

The chemical signals used by social insects are often complex mixtures of compounds, where the specific ratio and stereochemistry of each component are crucial for eliciting a specific behavioral response. kuleuven.benih.gov The bioactivity of these chemical signals is highly dependent on their molecular structure. Although research has focused on the 3-ethyl isomer, the structural similarity of this compound suggests that it could potentially have pheromonal or other semiochemical functions in other insect species. Further research is needed to investigate the specific behavioral responses of various insect species to this compound to determine its role in chemical communication.

The biological activity of semiochemicals, including pheromones, is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to understand how the arrangement of atoms in a molecule influences its biological effect. For branched-chain alcohols like this compound, factors such as chain length, the position and branching of alkyl groups, and the stereochemistry of chiral centers are critical determinants of their activity as pheromones.

In the context of ant pheromones, research on related compounds has shown that even minor changes in the molecular structure can lead to a significant loss of biological activity. For example, in the case of the Polyergus rufescens sex pheromone, the specific isomer 3-Ethyl-4-methylpentan-1-ol is the active component, and other isomers may be inactive or even inhibitory. researchgate.net This high degree of specificity highlights the precise interaction between the semiochemical and the insect's chemoreceptors.

While specific SAR studies on this compound are not widely available, the principles derived from studies of analogous compounds can be applied. It is plausible that the ethyl group at the second position and the methyl group at the fourth position of the pentanol backbone create a unique three-dimensional shape that could be recognized by specific olfactory receptors in certain insect species. Future SAR studies involving the synthesis and bioassay of various analogs of this compound would be invaluable in elucidating its potential biological roles and identifying the structural features essential for its activity.

Metabolomic and Biomarker Research Involving this compound

Metabolomic studies have led to the identification of this compound in various biological matrices, suggesting its potential as a biomarker for dietary intake.

This compound has been detected as a volatile compound in various foodstuffs, particularly in meat products. Its presence has been confirmed in poultry, such as chicken, and in pork. hmdb.ca The analysis of volatile compounds in food is crucial for understanding flavor profiles and for the identification of potential markers of origin and processing.

The standard analytical technique for the detection and quantification of volatile compounds like this compound in complex matrices such as meat is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.netnotulaebotanicae.ro For the extraction and pre-concentration of these volatile compounds from the food matrix, Solid-Phase Microextraction (SPME) is a widely used, solvent-free method. nih.govkosfaj.orgdigicomst.iejst.go.jpmdpi.com This technique allows for the sensitive and efficient analysis of the headspace volatiles above the food sample.

Table 2: Detection of this compound in Foodstuffs

| Foodstuff | Analytical Method |

| Poultry (Chicken) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Pork | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Beef | Gas Chromatography-Mass Spectrometry (GC-MS) |

The detection of this compound in specific food items, such as poultry and pork, has led to the proposal of its use as a dietary biomarker for the consumption of these foods. hmdb.ca A dietary biomarker is a compound that can be measured in biological samples (e.g., urine, blood, breath) and whose concentration reflects the intake of a particular food or nutrient.

The validation of a dietary biomarker requires rigorous scientific evaluation, including dose-response studies and confirmation in different populations. nih.govd-nb.info While this compound has been identified as a potential candidate, further research is necessary to establish a clear and quantitative relationship between the intake of poultry and pork and the levels of this compound in biological fluids. Metabolomic studies that analyze the comprehensive metabolic profile of individuals after consuming specific foods are a powerful tool for the discovery and validation of new dietary biomarkers. nih.gov The inclusion of this compound in such studies would help to solidify its role as a reliable indicator of meat consumption.

Toxicological Profiles and Safety Research of this compound in Experimental Systems

The toxicological profile of this compound has been characterized through various experimental systems, focusing on its potential mechanisms of action and its effects at the cellular and organ levels. While comprehensive mechanistic studies specifically on this compound are limited, the existing data, primarily from GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and studies on analogous primary alcohols, provide a foundational understanding of its toxicological properties.

Elucidation of In Vitro and In Vivo Toxicity Mechanisms (excluding dosage/administration specifics)

Detailed experimental elucidation of the specific in vitro and in vivo toxicity mechanisms of this compound is not extensively documented in publicly available research. However, based on the known toxicological pathways of primary alcohols with similar structures, several potential mechanisms can be considered.

General Mechanisms of Primary Alcohol Cytotoxicity:

Primary alcohols are known to exert cytotoxic effects through a variety of mechanisms, primarily related to their amphiphilic nature, which allows them to interact with cellular membranes.

Membrane Disruption: A primary mechanism of alcohol toxicity is the disruption of the lipid bilayer of cell membranes. Alcohols can intercalate into the membrane, altering its fluidity, permeability, and the function of embedded proteins such as receptors and enzymes. This can lead to a loss of cellular homeostasis and, ultimately, cell death.

Oxidative Stress: The metabolism of alcohols can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. An imbalance between ROS production and the cell's antioxidant defense system can result in damage to lipids, proteins, and DNA.

Protein Denaturation: Higher concentrations of alcohols can lead to the denaturation of cellular proteins, disrupting their structure and function, which is critical for all cellular processes.

Apoptosis and Necrosis: Depending on the cell type and the concentration of the alcohol, exposure can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Quantitative Structure-Activity Relationship (QSAR) Analysis:

QSAR models are computational tools used to predict the biological activity of chemicals based on their molecular structure. For aliphatic alcohols, QSAR studies have shown that toxicity is often correlated with properties like lipophilicity (log P). nih.gov Generally, as the carbon chain length and lipophilicity increase, the potential for membrane disruption and general cytotoxicity also increases. These models can be used to estimate the potential toxicity of this compound by comparing its structural and physicochemical properties to those of other well-characterized alcohols. nih.gov

| Alcohol Class | Predicted Primary Mechanism | Key Molecular Descriptors |

|---|---|---|

| Short-chain Alcohols | General membrane fluidization | Log P, Molecular Weight |

| Mid-chain Alcohols (including isomers of octanol) | Significant membrane disruption, potential for oxidative stress | Log P, Polar Surface Area, Branching Index |

| Long-chain Alcohols | High lipophilicity leading to pronounced membrane effects | Log P, Chain Length |

Cellular and Organ-Level Responses to Controlled Exposure of this compound

Experimental data for this compound indicates specific responses at the cellular and organ levels, primarily related to irritation. These findings are largely derived from standardized toxicological testing protocols.

Cellular Level Responses:

At the cellular level, exposure to this compound is characterized by irritant effects. This is likely due to the disruption of cell membranes and the initiation of inflammatory signaling pathways in exposed cells.

Organ-Level Responses:

The most prominently documented organ-level responses to this compound are irritation of the skin, eyes, and respiratory system.

Skin Irritation: The compound is classified as a skin irritant. nih.gov Direct contact can lead to localized inflammation, characterized by redness, edema, and discomfort. The mechanism is believed to involve the removal of lipids from the stratum corneum, disrupting the skin barrier and allowing the chemical to penetrate deeper, causing an inflammatory response in the underlying dermal cells.

Eye Irritation: this compound is also classified as causing serious eye irritation. nih.gov Instillation into the eye can cause significant inflammation of the conjunctiva and potential damage to the cornea. The irritant effect is a direct consequence of the chemical's interaction with the sensitive tissues of the eye.

Respiratory Tract Irritation: Inhalation of vapors or aerosols of this compound may cause respiratory irritation. nih.gov This can manifest as coughing, sneezing, and a sensation of burning in the nasal passages and throat. The mechanism involves the direct action of the compound on the mucosal membranes lining the respiratory tract, leading to an inflammatory response.

| Hazard Classification | Affected Organ System | Observed Response |

|---|---|---|

| Skin Irritation (Category 2) | Integumentary System (Skin) | Inflammation, redness, edema |

| Serious Eye Irritation (Category 2A) | Ocular System (Eyes) | Conjunctivitis, potential corneal damage |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | Respiratory System | Respiratory tract irritation, coughing, inflammation of mucous membranes |

Environmental Fate, Transport, and Remediation of 2 Ethyl 4 Methylpentan 1 Ol

Identification of Degradation Pathways of 2-Ethyl-4-methylpentan-1-ol in Environmental Compartments

The persistence of this compound in the environment is largely determined by its susceptibility to various degradation processes, including microbial, photolytic, and hydrolytic pathways.

The microbial degradation of branched-chain alcohols is a key process in their removal from the environment. Research on analogous compounds suggests that this compound is likely to be biodegradable.

Studies on branched alcohol ethoxylates, which are surfactants derived from alcohols like this compound, indicate a high level of biodegradability. exxonmobilchemical.com Specifically, C8–C13-rich oxo-alcohols with 1–20 moles of ethoxylate meet the criteria for being readily biodegradable. exxonmobilchemical.com The degradation process for these ethoxylates typically involves the initial shortening of the polyoxyethylene chain, leaving the hydrophobic alcohol portion, which is then further degraded by microorganisms. nih.gov This suggests that the core structure of this compound is susceptible to microbial attack.

The complete mineralization of complex branched molecules often requires the synergistic action of microbial consortia. nih.gov Different microorganisms within a community can carry out different steps of the degradation pathway. For instance, some bacteria may initiate the oxidation of the alcohol to an aldehyde and then to a carboxylic acid, while others may be capable of breaking down the resulting intermediates. tandfonline.com The initial stage of aerobic degradation of hydrocarbons and alcohols is an oxidative process. tandfonline.com For branched-chain higher alcohols, their synthesis in some microorganisms occurs via amino acid metabolism, indicating that pathways for their breakdown are also likely to exist in nature. researchgate.net

It has been noted that the degree of branching in alcohols can influence the rate of biodegradation, with highly branched structures sometimes exhibiting slower degradation rates compared to their linear counterparts. exxonmobilchemical.com However, even highly branched alcohol ethoxylates have been shown to be ultimately biodegradable. nih.gov Therefore, it is expected that this compound will be biodegraded in environments with competent microbial populations, although the rate may be influenced by its specific branched structure.

Table 1: General Microbial Degradation Information for Branched Alcohols

| Compound Type | Biodegradability | Degradation Pathway | Influencing Factors |

| Branched Alcohol Ethoxylates (C8-C13) | Readily Biodegradable exxonmobilchemical.com | Shortening of ethoxylate chain followed by oxidation of the alcohol moiety nih.gov | Degree of branching, presence of microbial consortia exxonmobilchemical.comnih.gov |

| Branched-Chain Higher Alcohols | Likely Biodegradable | Oxidation to aldehydes and carboxylic acids tandfonline.com | Microbial community composition, environmental conditions tandfonline.com |

| 2-Ethylhexanol | Biodegradable alberta.ca | Oxidized to 2-ethylhexanoic acid by some microorganisms nih.gov | Oxygen availability, microbial adaptation alberta.canih.gov |

Photolytic Transformation:

In the atmosphere, this compound is expected to exist predominantly in the vapor phase. alberta.ca Its primary atmospheric degradation pathway is likely to be through reaction with photochemically produced hydroxyl radicals (•OH). alberta.caatamanchemicals.com For the structurally similar compound 2-ethylhexanol, this reaction is the dominant loss process during the daytime. atamanchemicals.com The rate of this reaction will determine the atmospheric lifetime of the compound. Given its structure as a saturated alcohol, this compound is not expected to absorb sunlight at wavelengths greater than 290 nm and, therefore, is not likely to undergo direct photolysis. nih.gov

Hydrolytic Transformation:

Hydrolysis is a chemical reaction with water. Long-chain alcohols, such as this compound, are generally not susceptible to hydrolysis under typical environmental conditions. google.com While esters of long-chain alcohols can undergo hydrolysis, the alcohol functional group itself is stable in water. royalsocietypublishing.orglibretexts.org Therefore, hydrolytic degradation is not considered a significant environmental fate process for this compound.

Modeling and Assessment of Environmental Distribution and Persistence of this compound

The environmental distribution of a chemical is influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Log Kow). For C9 to C13 oxo alcohols, which are structurally similar to this compound, environmental distribution models suggest a high distribution into the water compartment for the shorter-chain members (C8-C10). oecd.org

These alcohols generally have low vapor pressure, indicating that volatilization from terrestrial and aquatic environments will be a slow but potential transport process. oecd.org For 2-ethylhexanol, it is noted that in water, it will either volatilize to the air or undergo biodegradation. alberta.ca

The potential for bioaccumulation is often estimated using the Log Kow value. While the Log Kow for some long-chain alcohols may suggest a potential for bioaccumulation, experimental data for C9-C13 oxo alcohols show a low potential to bioaccumulate in aquatic species. oecd.org This is likely due to metabolic biotransformation. Similarly, 2-ethylhexanol is not expected to bioconcentrate significantly in aquatic organisms. alberta.ca

Based on the information for analogous compounds, this compound is not expected to be persistent in the environment due to its susceptibility to microbial and atmospheric degradation. Its distribution will likely favor the water compartment upon release, with some partitioning to the atmosphere. Adsorption to soil and sediment is expected to be limited. alberta.ca

Table 2: Predicted Environmental Fate of this compound based on Analogous Compounds

| Environmental Compartment | Expected Behavior | Supporting Evidence (Analogous Compounds) |

| Atmosphere | Degradation by hydroxyl radicals alberta.caatamanchemicals.com | 2-ethylhexanol undergoes atmospheric degradation via photochemically produced hydroxyl radicals. alberta.caatamanchemicals.com |

| Water | Biodegradation, some volatilization alberta.caoecd.org | C8-C10 iso-alcohols show high distribution to the water compartment. 2-ethylhexanol undergoes biodegradation and volatilization from water. alberta.caoecd.org |

| Soil | Limited adsorption, potential for biodegradation tandfonline.comalberta.ca | 2-ethylhexanol is unlikely to adsorb to soil. Bioremediation of petroleum-contaminated soils involves the microbial oxidation of alcohols. tandfonline.comalberta.ca |

| Sediment | Low potential for adsorption alberta.ca | 2-ethylhexanol is unlikely to adsorb to sediments. alberta.ca |

| Biota | Low potential for bioaccumulation oecd.org | C9-C13 oxo alcohols have a low potential to bioaccumulate in aquatic species. oecd.org |

Research on Bioremediation and Advanced Oxidation Processes for this compound Contamination

Bioremediation:

Bioremediation utilizes microorganisms to clean up contaminated sites. For soils and water contaminated with industrial alcohols, bioremediation can be an effective treatment strategy. springerprofessional.de The process can be enhanced by optimizing conditions for microbial growth, such as adjusting pH, moisture, and nutrient levels. epa.gov In some cases, bioaugmentation, the addition of specific microbial strains or consortia with high degradation capabilities, may be employed to accelerate the cleanup of sites contaminated with branched-chain alcohols. researchgate.netfrontiersin.org The use of sewage sludge, which contains a diverse microbial population, has been explored for the bioremediation of soil contaminated with petroleum products, which include alcohols. tandfonline.com

Advanced Oxidation Processes (AOPs):

Advanced Oxidation Processes are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). oapen.org AOPs are particularly useful for treating industrial wastewater containing refractory organic compounds, including alcohols. abpsoil.comdntb.gov.ua

Table 3: Potential Remediation Technologies for this compound Contamination

| Technology | Principle | Applicability and Considerations | Reference (Analogous Compounds) |

| Bioremediation | Utilization of microorganisms to degrade the contaminant. | Effective for soil and water contamination. May be enhanced by bioaugmentation and optimization of environmental conditions. Rate can be slower than physical/chemical methods. | tandfonline.comspringerprofessional.deepa.gov |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to oxidize the contaminant. | Effective for treating industrial wastewater. Includes methods like Fenton, ozonation, and UV/H₂O₂. Can achieve high removal efficiencies. | abpsoil.comdntb.gov.uaresearchgate.net |

| - Electro-Fenton | Electrochemical generation of Fenton's reagent (Fe²⁺ and H₂O₂). | Shown to be effective for wastewater from 2-ethylhexanol production. researchgate.net | researchgate.net |

| - Ozonation | Use of ozone (O₃) as a strong oxidant. | Effective for degrading various organic pollutants, including alcohols, in wastewater. abpsoil.com | abpsoil.com |

| - UV/H₂O₂ | Generation of hydroxyl radicals from the photolysis of hydrogen peroxide. | A common AOP for water treatment that can degrade a wide range of organic compounds. mdpi.com | mdpi.com |

Computational Chemistry and Theoretical Studies on 2 Ethyl 4 Methylpentan 1 Ol

Quantum Chemical Calculations for Structural and Electronic Properties of 2-Ethyl-4-methylpentan-1-ol (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's electron density and energy. DFT has been successfully applied to study various alcohols, providing insights into their molecular geometries and electronic properties. colab.wscellulosechemtechnol.ro For a molecule like this compound, DFT calculations would typically be performed using a basis set such as 6-31G(d,p) to obtain optimized geometries and electronic information.

The electronic structure of this compound can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. cellulosechemtechnol.ro

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The LUMO, conversely, is likely distributed over the C-O and C-C antibonding orbitals. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity. DFT calculations can provide precise energies for these orbitals and map their spatial distribution. cellulosechemtechnol.ro

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Exemplary Data) This table presents hypothetical data based on typical values for similar aliphatic alcohols calculated using DFT.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.8 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 11.3 |

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be validated against experimental data. For this compound, this includes predicting ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies.

Theoretical prediction of NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.net These calculations are sensitive to the molecular geometry, and for flexible molecules like alcohols, it's often necessary to consider a Boltzmann-averaged spectrum over various low-energy conformers. rsc.org The predicted chemical shifts for the different protons and carbons in this compound would help in the assignment of experimental NMR spectra. acs.orgnih.gov

Anharmonic vibrational frequency calculations, often performed using second-order vibrational perturbation theory (VPT2) with DFT, can accurately predict the positions of bands in the IR spectrum. rsc.org A characteristic feature for alcohols is the O-H stretching vibration, which is sensitive to hydrogen bonding. worktribe.comaip.orgnih.gov Theoretical calculations can predict this frequency for both the monomeric and hydrogen-bonded forms of this compound.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Modes of this compound (Exemplary Data) This table presents hypothetical data. Experimental values can be found in spectral databases, while theoretical values are typically calculated using methods like B3LYP/6-31G(d).

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (monomer) | 3650 | ~3640 |

| C-H Stretch (alkyl) | 2870-2960 | 2875-2965 |

| C-O Stretch | 1045 | ~1050 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. cellulosechemtechnol.ro By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape and intermolecular interactions of this compound in the liquid phase.

Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding its physical properties, as they are an average over the ensemble of accessible conformations. The branching in the carbon chain of this compound is expected to influence its conformational preferences and packing in the liquid state. youtube.com

Development of Structure-Property Relationship (SPR) Models for this compound and Related Compounds

Structure-Property Relationship (SPR) models, often in the form of Quantitative Structure-Property Relationships (QSPR), are statistical models that correlate the structural features of molecules with their macroscopic properties. researchgate.net These models are valuable for predicting the properties of new or untested compounds. For this compound and related branched alcohols, QSPR models can be developed to predict properties such as boiling point, viscosity, and solubility.

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural information. These can range from simple constitutional descriptors (e.g., molecular weight, number of branches) to more complex quantum-chemical descriptors. Multiple linear regression or machine learning algorithms are then used to build a predictive model.

Studies on Molecular Association and Hydrogen Bonding in Systems Containing this compound

The hydroxyl group in this compound enables it to act as both a hydrogen bond donor and acceptor, leading to self-association in the liquid state. nih.gov Computational studies, particularly MD simulations and DFT calculations on alcohol clusters, can provide a detailed picture of these hydrogen-bonding networks. cdnsciencepub.comaip.orgscispace.comrsc.org

DFT calculations on dimers, trimers, and larger clusters of this compound can determine the energetics and geometries of different hydrogen-bonded arrangements (e.g., linear chains vs. cyclic structures). researchgate.net MD simulations can further reveal the dynamics of these hydrogen bonds, including their lifetimes and the distribution of different cluster sizes in the liquid. cellulosechemtechnol.ro The branched structure of this compound may introduce steric hindrance that affects the extent and nature of hydrogen bonding compared to linear alcohols. hscprep.com.au

Advanced Applications and Industrial Research Perspectives of 2 Ethyl 4 Methylpentan 1 Ol

Research into Specialized Solvent Systems and Formulations Utilizing 2-Ethyl-4-methylpentan-1-ol

This compound is increasingly recognized for its versatile solvent properties, which are under investigation for various specialized applications. Its molecular structure, featuring a hydroxyl group and a branched hydrocarbon chain, provides a unique balance of hydrophilic and hydrophobic characteristics. biosynth.comsolubilityofthings.com The hydroxyl (-OH) group allows for hydrogen bonding, contributing to its moderate solubility in polar solvents like water, while the long, branched carbon chain enhances its solubility in non-polar organic solvents. biosynth.comsolubilityofthings.com This dual nature makes it a subject of research for complex formulations.

Research focuses on its efficacy as a solvent in industrial chemical compositions and its potential in liquid-liquid extraction processes. biosynth.com For instance, its structural isomer, 2-methyl-1-pentanol, has been studied as a potential solvent for the extraction of ethanol (B145695) from fermentation feedstocks due to its low water solubility. wikipedia.org Furthermore, this compound exhibits surface-active properties, making it a candidate for inclusion in advanced surfactant formulations. solubilityofthings.com Its ability to reduce surface tension is a beneficial characteristic for products such as industrial detergents and emulsifiers. solubilityofthings.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 176.5°C |

| Density | 0.8260 - 0.83 g/cm³ |

| Solubility | Soluble in Chloroform (B151607), Methanol; Moderately soluble in water. solubilityofthings.comguidechem.com |

| CAS Number | 106-67-2 |

This table contains data aggregated from multiple sources. guidechem.comchemicalbook.comnih.govnist.gov

Investigation of this compound as a Chemical Intermediate for Novel Material Synthesis

As a primary alcohol, this compound serves as a versatile chemical intermediate in organic synthesis. solubilityofthings.comchemicalbook.comnih.govchemicalbook.comhmdb.ca A significant area of its application is in the production of various esters, which are crucial components in the flavor and fragrance industries. solubilityofthings.com The reaction of the alcohol with carboxylic acids leads to the formation of esters that often possess distinct aromatic profiles.

Beyond fragrances, research is extending into its use as a precursor for other functional materials. A related compound, methyl isobutyl carbinol (MIBC), which is also a six-carbon alcohol, is used as a precursor to plasticizers and in the manufacture of lube oil additives, such as zinc dialkyldithiophosphate. atamanchemicals.com This suggests a potential pathway for this compound to be used in the synthesis of specialized plasticizers and lubricant components, where its branched structure could impart desirable properties like improved low-temperature performance and viscosity. The advancements in organic chemistry continue to expand the potential for creating complex molecules and novel materials from branched-chain alcohols like this compound. solubilityofthings.com

Exploration of this compound's Role in Chemical Processes (e.g., Wastewater Treatment Technology Research)

The unique properties of this compound have led to its investigation in specialized chemical processes. Notably, it has been identified as a solvent used in industrial applications related to wastewater treatment. biosynth.com While specific details of the mechanisms are proprietary and part of ongoing industrial research, its solvent characteristics are likely leveraged to extract or separate specific components from waste streams.

In a distinct and innovative application, this compound has been identified as a key volatile chemical for the diagnosis of ratoon stunting disease in sugarcane. chemicalbook.comchemicalbook.com This agricultural technology application showcases a novel use of the compound's physical properties, where its volatility allows it to act as a biomarker for detecting the presence of the disease, aiding in crop management and protection. chemicalbook.comchemicalbook.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-1-pentanol |

| Ethanol |

| Methyl isobutyl carbinol (MIBC) |

Comparative Studies and Isomerism of 2 Ethyl 4 Methylpentan 1 Ol

Structural Isomerism within Branched C8 Alcohols and Related Compounds

Structural isomerism, also known as constitutional isomerism, occurs when compounds share the same molecular formula but have different structural formulas, meaning the atoms are connected in different orders. uou.ac.in The molecular formula C8H18O, which represents 2-Ethyl-4-methylpentan-1-ol, also corresponds to a large number of other alcohol isomers. quora.com These isomers can be broadly categorized into straight-chain alcohols (like 1-octanol) and various branched-chain alcohols. quora.com

Branched-chain alcohols generally exhibit different physical properties compared to their linear counterparts. Typically, branching lowers the boiling point of an alcohol. ontosight.ai This is because the branched structure is less compact and reduces the effectiveness of intermolecular packing, leading to weaker van der Waals forces that must be overcome for the substance to boil. ontosight.ai For example, the straight-chain isomer 1-octanol (B28484) has a significantly higher boiling point than the branched isomer this compound.

The family of C7-C9 branched alcohols, which is rich in C8 isomers, is recognized for its diverse industrial applications, stemming from the unique properties imparted by its isomeric mixture. ontosight.aiontosight.ai These mixtures can include various dimethylhexanols and methylheptanols. gezondheidsraad.nl The specific arrangement and location of the methyl and ethyl groups along the main carbon chain, as well as the position of the hydroxyl (-OH) group, define each unique structural isomer and its corresponding properties.

| Compound Name | Molecular Formula | Structure Type | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | C8H18O | Branched | 176.5 chemicalbook.com | 0.826 chemicalbook.com |

| 1-Octanol | C8H18O | Linear | 195 | 0.824 |

| 2-Ethylhexan-1-ol | C8H18O | Branched | 184.6 | 0.833 |

| 3-Ethyl-4-methylpentan-1-ol (B15328544) | C8H18O | Branched | Not available | Not available |

Enantiomeric Differentiation and the Impact of Stereochemistry on Physicochemical and Biological Properties

Stereoisomerism arises when molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. uou.ac.inegyankosh.ac.in this compound possesses a stereogenic center at the second carbon atom (C2), the point of attachment for the ethyl group and the hydroxymethyl group. This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-2-Ethyl-4-methylpentan-1-ol and (S)-2-Ethyl-4-methylpentan-1-ol.

While enantiomers have identical physical properties such as boiling point, density, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules, which is of paramount importance in biological systems. uou.ac.in

Detailed research on the specific biological activities of the enantiomers of this compound is limited. However, studies on its structural isomer, 3-Ethyl-4-methylpentan-1-ol , provide a compelling example of how stereochemistry dictates biological function. The (R) and (S) enantiomers of 3-ethyl-4-methylpentan-1-ol were synthesized and tested for their role as a sex pheromone for the slave-making ant, Polyergus breviceps. researchgate.net The research found that (R)-3-ethyl-4-methylpentan-1-ol is a crucial minor component of the sex pheromone for queens in the P. breviceps group, demonstrating a clear instance of enantiomer-specific biological activity. researchgate.net This highlights the principle that the precise three-dimensional shape of a molecule is critical for its biological role, as the receptor sites in organisms are themselves chiral.

| Enantiomer | Precursor for Synthesis | Observed Biological Role | Target Organism Group |

|---|---|---|---|

| (R)-3-ethyl-4-methylpentan-1-ol | (R)-(+)-limonene researchgate.net | Crucial minor component of queen sex pheromone. researchgate.net | Polyergus breviceps group ants researchgate.net |

| (S)-3-ethyl-4-methylpentan-1-ol | (R)-(+)-limonene researchgate.net | Not specified as active for this group. | Polyergus breviceps group ants researchgate.net |

Analog Synthesis and Comprehensive Structure-Activity/Property Comparisons with this compound

Analog synthesis is a fundamental strategy in medicinal chemistry and materials science where a "lead" compound is systematically modified to produce a series of related molecules, or analogs. nih.gov By comparing the properties or biological activities of these analogs, researchers can establish Structure-Activity Relationships (SAR), which provide insights into how specific structural features influence the compound's function. nih.govacs.org

While SAR studies focusing directly on this compound as a lead compound are not extensively documented, research on more complex molecules incorporating its structural motifs illustrates the principles of SAR. For example, a study on selective estrogen receptor β (ERβ) agonists involved the synthesis of a series of para-carborane derivatives. acs.org One of the synthesized analogs was (RS)-1-[1-(4-Hydroxyphenyl)-1,12-dicarba-closo-dodecaborane-12-yl]-4-methylpentan-1-ol (compound 3n ), which contains the distinct 4-methylpentan-1-ol side chain. acs.org

The study explored how modifying this alkyl chain affected the compound's potency as an ERβ agonist. By comparing compound 3n with analogs having different alkyl chains (e.g., shorter, longer, or unbranched), the researchers could determine the importance of the chain's length and branching. acs.org The results showed that adding a branching methyl group at the end of the alkyl chain, as seen in compound 3n and its relatives, led to modest decreases in potency compared to analogs with other substituents, while having a minimal effect on selectivity. acs.org This demonstrates a clear structure-activity relationship, where the specific architecture of the 4-methylpentyl group helps to fine-tune the biological activity of the parent molecule.

| Compound | Key Structural Feature (Side Chain) | ERβ Agonist Potency (EC50, nM) |

|---|---|---|

| 3i | n-pentyl | 1.1 acs.org |

| 3n | 4-methylpentyl acs.org | 11 acs.org |

| 3j | n-hexyl | 1.5 acs.org |

| 3p | 5-methylhexyl | 3.2 acs.org |

| 3k | n-heptyl | 0.5 acs.org |

常见问题

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial efficacy) often arise from variations in experimental design, such as microbial strain selection, culture media, or compound solubility. A meta-analysis approach should standardize variables: (1) Use uniform solvent systems (e.g., DMSO with ≤1% v/v); (2) Validate cell viability assays (MTT vs. resazurin); (3) Cross-reference with structural analogs (e.g., 4-Methyl-1-pentanol) to identify structure-activity relationships. Triangulating data from multiple assays (MIC, time-kill kinetics) enhances reliability .

05 文献检索Literature search for meta-analysis02:58

Q. What computational models predict the environmental fate of this compound, and how do they compare with empirical data?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation rates and ecotoxicity. For example, EPI Suite™ predicts a moderate biodegradability (BIOWIN3 score: 0.65) and low bioaccumulation potential (log Kow ≈ 2.8). Experimental validation involves OECD 301D shake-flask tests to measure CO₂ evolution. Discrepancies between predicted and empirical data may arise from microbial community diversity in environmental samples. Hybrid models integrating machine learning (e.g., Random Forests) with lab data improve accuracy .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis affecting experimental reproducibility?

- Methodological Answer : Variability can be minimized by:

- Process Control : Strict monitoring of reaction parameters (pH, temperature) using automated systems.

- Quality Control (QC) : Implementing in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

- Standard Operating Procedures (SOPs) : Documenting purification steps (e.g., distillation cut points) to ensure consistent purity (>98% by GC).

Cross-laboratory validation via round-robin testing further identifies sources of variability, such as reagent sourcing or storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。